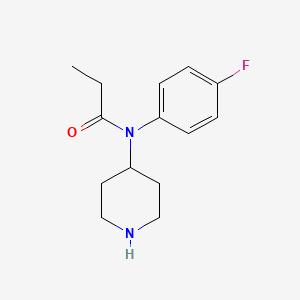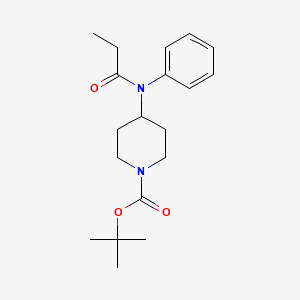
N-Boc Norfentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc Norfentanyl: is a synthetic compound that serves as an intermediate in the synthesis of fentanyl-based haptens. It is structurally similar to known opioids and is used primarily in research and forensic applications . The compound’s full chemical name is tert-butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc Norfentanyl can be synthesized through various methods. One common route involves the reaction of norfentanyl with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-Boc Norfentanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Boc Norfentanyl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some key applications include:
Chemistry: As an intermediate in the synthesis of fentanyl analogs and other complex molecules.
Biology: In the study of opioid receptors and their interactions with synthetic opioids.
Medicine: In the development of fentanyl-based vaccines and other therapeutic agents.
Industry: As a reference standard in forensic toxicology and drug testing.
Mechanism of Action
N-Boc Norfentanyl exerts its effects by interacting with opioid receptors in the central nervous system. The compound acts as a precursor to fentanyl, which binds to mu-opioid receptors, leading to analgesic and euphoric effects. The molecular pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels, resulting in decreased neuronal excitability .
Comparison with Similar Compounds
Norfentanyl: An analog and metabolite of fentanyl with similar structural features.
Fentanyl: A potent synthetic opioid used for pain management.
4-Anilino-N-phenethylpiperidine (ANPP): A precursor in the synthesis of fentanyl and its analogs.
Uniqueness: N-Boc Norfentanyl is unique due to its role as an intermediate in the synthesis of fentanyl-based haptens. Its structural modifications, such as the presence of the tert-butyl group, provide distinct chemical properties that are valuable in research and industrial applications .
Properties
CAS No. |
2665695-47-4 |
|---|---|
Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 4-(N-propanoylanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-5-17(22)21(15-9-7-6-8-10-15)16-11-13-20(14-12-16)18(23)24-19(2,3)4/h6-10,16H,5,11-14H2,1-4H3 |
InChI Key |
UAGLVIIAMZPKIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



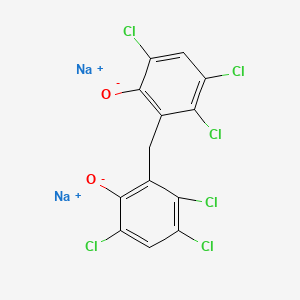

![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B10827290.png)
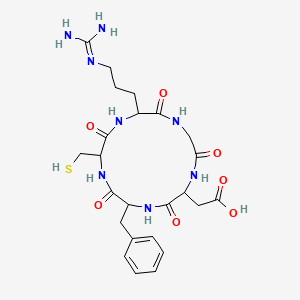
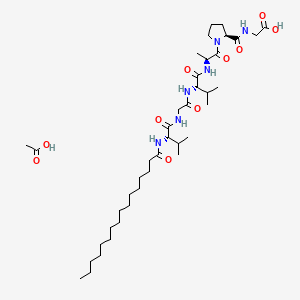

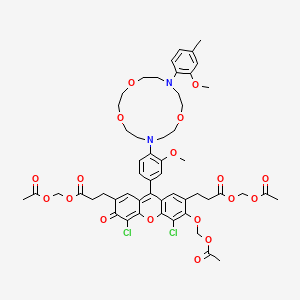
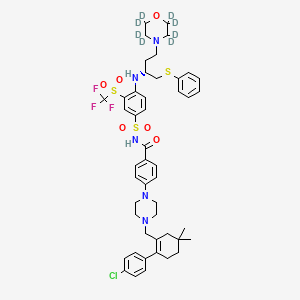
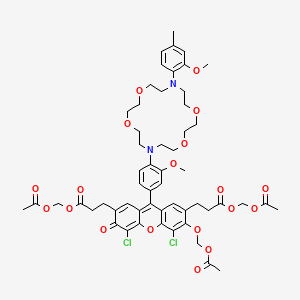
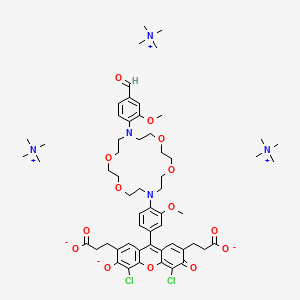
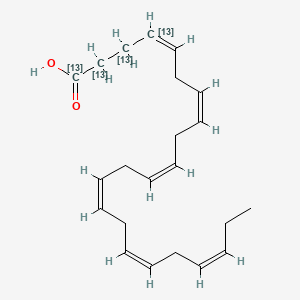
![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B10827361.png)
